Cas no 80214-83-1 (Roxithromycin)

Roxithromycin is a broad-spectrum antibiotic belonging to the macrolide class, offering effective treatment against a range of bacterial infections. Its advantages include stable pharmacokinetics, low propensity for inducing resistance, and minimal interactions with other medications. It has been utilized successfully in various clinical settings, including pediatric and adult populations.
Roxithromycin structure
Roxithromycin structure
Product name:Roxithromycin
CAS No:80214-83-1
MF:C41H76N2O15
MW:837.04655456543
MDL:MFCD00865133
CID:60195
PubChem ID:165900725

Roxithromycin Chemical and Physical Properties

Names and Identifiers

    • Roxithromycin
    • 9-(2, 5 dioxahexyloxyimino ) erythromycin
    • Assoral
    • As-soral} Claramid} Forilinj Overal
    • biaxsig
    • Brilid
    • Claramid
    • erythromycin 9-[0-[(2-methoxyethoxy) methyl]oxime]
    • Forilin
    • Overal
    • Rossi-trol
    • Rotramin
    • Roxid
    • roxyithromycin
    • RU 965
    • Rulid
    • Rulid f Surlid
    • Surlid
    • 5-(3,4,6-Trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyloxy)-3-(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyloxy)-6,11,12-trihydroxy-9-(2-methoxyethoxy)methoxyimino-2,4,6,8,10,12-hex
    • 5-(3,4,6-Trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyloxy)-3-(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyloxy)-6,11,12-trihydroxy-9-(2-methoxyethoxy)methoxyimino-2,4,6,8,10,12-hexamethylpentadecan-13-olide
    • (3R,4S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]
    • Oxacyclotetradecane, erythromycin deriv. (ZCI)
    • MeSH ID: D015575
    • Rossitrol
    • Roxacin
    • Roxar
    • Roxeptin
    • Roxibest-A
    • Roxid-M
    • Roximycin
    • Roxithromycin A
    • Roxl 150
    • Roxo
    • Roxxibid
    • RU 28965
    • Rulide
    • Xthrocin
    • RU-28965
    • ROXITHROMYCIN [WHO-DD]
    • MLS001304008
    • (9E)-erythromycin 9-(O-((2-methoxyethoxy)methyl)oxime)
    • 9-[O-[(2-Methoxyethoxy)methyl]oxime]erythromycin
    • NCGC00182077-02
    • HMS2093C11
    • (E)-roxithromycin
    • (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
    • Roxitromicina [Spanish]
    • (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione 10-{O-[(2-methoxyethoxy)methyl]oxime} (non-preferred name)
    • Erythromycin 9-(O-((2-methoxyethoxy)methyl)oxime)
    • DTXCID6021117
    • SCHEMBL65985
    • HMS501D04
    • ROXITHROMYCIN [EP MONOGRAPH]
    • ROXITHROMYCIN [EP IMPURITY]
    • (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-10-{[(2-methoxyethoxy)methoxy]imino}-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one
    • 9-[O-[(2-Methoxyethoxy)methyl]oxime]erythromycin, (9E)-
    • (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-4-((2,6DIDEOXY-3-C-METHYL-3-O-METHYL-.ALPHA.-L-RIBO-HEXOPYRANOSYL)OXY)-14-ETHYL-7,12,13-TRIHYDROXY-10-((E)((2-METHOXYETHOXY)METHOXY)IMINO)-3,5,7,9,11,13HEXAMETHYL-6-((3,4,6-TRIDEOXY-3-(DIMETHYLAMINO)-.BETA.-D-XYLOHEXOPYRANOSYL)OXY)OXACYCLOTETRADECAN-2-ONE
    • SBI-0051809.P002
    • BRD-K38684403-001-03-9
    • 9-[O-(2-methoxyethoxymethyl)-oxime] of erythromycin
    • NCGC00016942-01
    • CHEBI:48844
    • BRN 4286925
    • (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(((2-methoxyethoxy)methoxy)imino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one
    • Tox21_301835
    • CHEBI:48935
    • Erythromycin, 9-?[O-?[(2-?methoxyethoxy)?methyl]?oxime]?, (9Z)?-; Oxacyclotetradecane, erythromycin deriv.; Roxithromycin EP Impurity D
    • Roxithromycin [USAN:INN:BAN:JAN]
    • CCG-39329
    • Roxithromycine
    • Roxithromycinum [Latin]
    • Erythromycin 9-[O-[(2-methoxyethoxy)methyl]oxime]
    • SR-05000001850
    • DB00778
    • NCGC00178510-01
    • NSC 758443
    • Roxithromycin,(S)
    • CCRIS 3461
    • Spectrum5_001058
    • (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-4-(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyloxy)-14-ethyl-7,12,13-trihydroxy-10-{[(2-methoxyethoxy)methoxy]imino}-6-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyloxy]-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one
    • Erythromycin, 9-(O-((2-methoxyethoxy)methyl)oxime)
    • AB00052342_02
    • Q27895851
    • (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-10-{[(2-methoxyethoxy)m
    • Pharmakon1600-01503276
    • ERYTHROMYCIN A, 9-(O-(2-METHOXYETHOXYMETHYL)-OXIME)
    • BDBM50248154
    • HMS1922O19
    • UNII-21KOF230FA
    • ROXITHROMYCIN [MI]
    • NCGC00255408-01
    • ROXITHROMYCIN [MART.]
    • (E)-ERYTHROMYCIN-9-(O-((2-METHOXYETHOXY)METHYL)OXIME)
    • Tox21_113150
    • RU-965
    • HMS3714L09
    • D01710
    • 21KOF230FA
    • ROXITHROMYCIN [JAN]
    • ERYTHROMYCIN 9-(E)-(O-((2-METHOXYETHOXY)METHYL)OXIME)
    • SR-05000001850-1
    • CAS-80214-83-1
    • BSPBio_002717
    • RC2952
    • Roxithromycinum
    • HY-B0435
    • Tox21_110697
    • ROXITHROMYCIN [INN]
    • SPECTRUM1503276
    • (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-4-(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyloxy)-14-ethyl-7,12,13-trihydroxy-10-{[(2-methoxyethoxy)methoxy]imino}-6-[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyloxy]-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one
    • NSC758443
    • Roxithromycine [French]
    • 80214-83-1
    • 9-(O-((2-Methoxyethoxy)methyl)oxime)erythromycin
    • Erythromycin, 9-(O-((2-methoxyethoxy)methyl)oxime), (9E)-
    • AKOS015969730
    • BRD-K38684403-001-05-4
    • CHEMBL1214185
    • IDI1_000382
    • DTXSID8041117
    • SR-05000001850-2
    • Roxitromicina
    • Rulide (TN)
    • NSC-758443
    • Roxithromycin (JP18/USAN/INN)
    • BRD-K38684403-001-04-7
    • (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-10-(2,4,7-trioxa-1-azaoctan-1-ylidene)-1-oxacyclotetradecan-2-one
    • ROXITHROMYCIN [USAN]
    • MDL: MFCD00865133
    • Inchi: 1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1
    • InChI Key: RXZBMPWDPOLZGW-XMRMVWPWSA-N
    • SMILES: O([C@@H]1O[C@@H](C)[C@H](O)[C@](C)(OC)C1)[C@@H]1[C@@H](C)C(=O)O[C@H](CC)[C@](O)(C)[C@H](O)[C@@H](C)/C(=N/OCOCCOC)/[C@H](C)C[C@](O)(C)[C@H](O[C@@H]2O[C@H](C)C[C@H](N(C)C)[C@H]2O)[C@H]1C

Computed Properties

  • Exact Mass: 836.52500
  • Monoisotopic Mass: 836.52456972 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 58
  • Rotatable Bond Count: 13
  • Complexity: 1310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 217
  • XLogP3: 3.1
  • Surface Charge: 0
  • Molecular Weight: 837.0

Experimental Properties

  • Color/Form: Odourless bitter white crystalline powder
  • Density: 1.3±0.1 g/cm3
  • Melting Point: 111-118?C
  • Boiling Point: 864.7±75.0 °C at 760 mmHg
  • Flash Point: >110°(230°F)
  • Refractive Index: 1.535
  • Solubility: chloroform: soluble10mg/mL
  • Water Partition Coefficient: Soluble in water to 18µg/ml
  • PSA: 216.89000
  • LogP: 2.20960
  • Merck: 14,8276
  • Solubility: It is easily soluble in ethanol or acetone, more soluble in methanol or ether, and almost insoluble in water
  • Specific Rotation: -90 ~ -96° (c=1, Acetone)
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Roxithromycin Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264; P270; P301+P312; P330; P501
  • Hazard Category Code: R22
  • Safety Instruction: S26
  • RTECS:KF4990000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Roxithromycin Customs Data

  • HS CODE:2941500000
  • Customs Data:

    China Customs Code:

    2941500000

Roxithromycin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
KS-1213-5MG
Roxithromycin
80214-83-1 >97%
5mg
£42.00 2025-02-08
SHENG KE LU SI SHENG WU JI SHU
sc-205845A-5g
Roxithromycin,
80214-83-1 ≥96%
5g
¥1128.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1151-500 mg
Roxithromycin
80214-83-1 99.29%
500MG
¥350.00 2022-04-26
BioAustralis
BIA-R1315-25 mg
Roxithromycin
80214-83-1 >95%byHPLC
25mg
$336.00 2023-09-13
eNovation Chemicals LLC
Y1054132-100g
Roxithromycin
80214-83-1 95+%
100g
$200 2023-09-04
TRC
R700850-10g
Roxithromycin
80214-83-1
10g
$ 150.00 2023-09-06
TRC
R700850-50g
Roxithromycin
80214-83-1
50g
$362.00 2023-05-17
ChemScence
CS-2541-500mg
Roxithromycin
80214-83-1 ≥98.0%
500mg
$55.0 2022-04-26
ChemScence
CS-2541-1g
Roxithromycin
80214-83-1 ≥98.0%
1g
$66.0 2022-04-26
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
LR4519-25g
Roxithromycin
80214-83-1
25g
¥280元 2023-09-15

Roxithromycin Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Methanol ;  1 h, cooled
1.2 Reagents: Triethylamine ;  24 h, reflux; overnight, cooled
1.3 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  cooled; 1.5 h, cooled
Reference
An improved synthesis of roxithromycin by phase transfer catalyst
Hu, Guoqiang; et al, Zhongguo Kangshengsu Zazhi, 2004, 29(10), 588-589

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Process for preparation of erythromycin 9-[O-(2-methoxyethoxy)methyl]oxime, i.e. roxithromycin
, Spain, , ,

Synthetic Routes 3

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  rt → 0 °C
1.2 Reagents: Potassium hydroxide ;  0 °C
1.3 0 °C
Reference
Method for the preparation of roxithromycin
, Poland, , ,

Synthetic Routes 4

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  5 °C; 15 min, 5 °C; 5 °C → 0 °C
1.2 45 min, 0 °C; 15 min, 0 °C
1.3 Reagents: Acetic acid
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10.5 - 11.5, 40 °C
Reference
Impurities control in synthesis of roxithromycin
Lian, Miaoli; et al, Jingxi Huagong Zhongjianti, 2010, 40(2), 44-47

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Process for preparation of erythromycin 9-[O-(2-methoxyethoxy)methyl]oxime, i.e. roxithromycin
, Spain, , ,

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Process for preparation of erythromycin 9-(O-[(2-methoxyethoxy)methyl]oxime [roxithromycin]
, Spain, , ,

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Process for preparation of erythromycin 9-[O-(2-methoxyethoxy)methyl]oxime, i.e. roxithromycin
, Spain, , ,

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol ;  30 min, rt; rt → 45 °C; 30 min, 40 - 45 °C; 45 °C → 38 °C
1.2 38 °C → 42 °C; 24 h, 38 - 42 °C; 42 °C → 65 °C; 36 h, 62 - 65 °C
1.3 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  15 min, pH 10 - 10.5, 18 - 23 °C
2.1 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  5 °C; 15 min, 5 °C; 5 °C → 0 °C
2.2 45 min, 0 °C; 15 min, 0 °C
2.3 Reagents: Acetic acid
2.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10.5 - 11.5, 40 °C
Reference
Impurities control in synthesis of roxithromycin
Lian, Miaoli; et al, Jingxi Huagong Zhongjianti, 2010, 40(2), 44-47

Roxithromycin Raw materials

Roxithromycin Preparation Products

Roxithromycin Related Literature

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:80214-83-1)Roxithromycin
sfd3986
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:80214-83-1)Roxithromycin
A839865
Purity:99%
Quantity:100g
Price ($):189.0